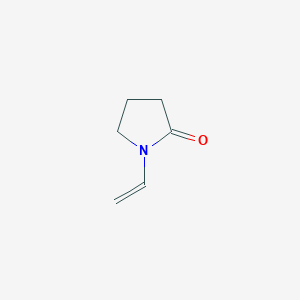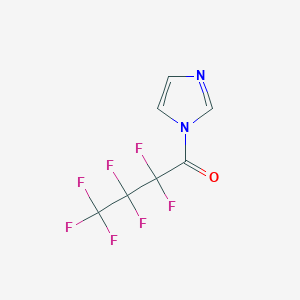![molecular formula C8H14O3 B125027 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone CAS No. 144829-98-1](/img/structure/B125027.png)
1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone, also known as dihydrojasmone, is a cyclic ketone that belongs to the family of jasmonates. It is a colorless liquid with a pleasant floral odor that is widely used in the fragrance and flavor industry. In recent years, the scientific community has shown a growing interest in dihydrojasmone due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Wirkmechanismus
The exact mechanism of action of 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene is not fully understood, but it is believed to act through the activation of the jasmonate signaling pathway. This pathway is involved in various physiological processes, including defense against pathogens, regulation of growth and development, and response to environmental stress. Dihydrojasmone has been shown to activate the expression of several genes involved in the jasmonate pathway, which may contribute to its biological effects.
Biochemische Und Physiologische Effekte
Dihydrojasmone has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress. It has been found to inhibit the growth of cancer cells and induce apoptosis through the activation of caspases, which are involved in the programmed cell death pathway. Moreover, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. Additionally, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been found to possess potent anti-oxidant activity, which may protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
Dihydrojasmone has several advantages as a research tool, including its high purity, stability, and low toxicity. It can be easily synthesized in large quantities and is readily available from commercial sources. However, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has some limitations as a research tool, including its limited solubility in water and some organic solvents. Moreover, its mechanism of action is not fully understood, which may limit its use in some experimental systems.
Zukünftige Richtungen
There are several future directions for research on 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene, including the elucidation of its mechanism of action, the identification of its molecular targets, and the development of more efficient synthesis methods. Moreover, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has potential applications in various fields, including agriculture, medicine, and biotechnology. It may be used as a natural pesticide or herbicide, as well as a chemotherapeutic agent for the treatment of cancer. Additionally, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene may be used as a flavor or fragrance ingredient in various products. Further research is needed to fully explore the potential of 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene and its derivatives.
Synthesemethoden
Dihydrojasmone can be synthesized by several methods, including the oxidation of natural jasmonic acid, the reduction of jasmonyl chloride, and the cyclization of 3-methyl-2-pentenoic acid. The most commonly used method is the reduction of jasmonyl chloride with sodium borohydride, which yields 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Dihydrojasmone has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. Moreover, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been found to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Additionally, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been shown to possess potent anti-oxidant activity, which may protect against oxidative stress-induced damage.
Eigenschaften
CAS-Nummer |
144829-98-1 |
|---|---|
Produktname |
1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone |
InChI |
InChI=1S/C8H14O3/c1-5(9)7-6(2)10-8(3,4)11-7/h6-7H,1-4H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
DECGIDYVUDWJEE-RNFRBKRXSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C(=O)C |
SMILES |
CC1C(OC(O1)(C)C)C(=O)C |
Kanonische SMILES |
CC1C(OC(O1)(C)C)C(=O)C |
Synonyme |
D-threo-2-Pentulose, 1,5-dideoxy-3,4-O-(1-methylethylidene)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



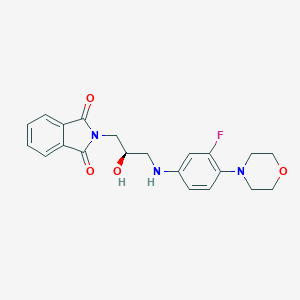
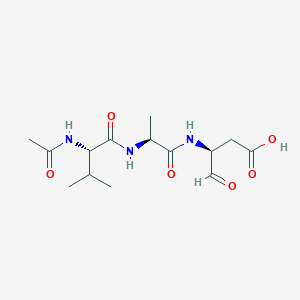
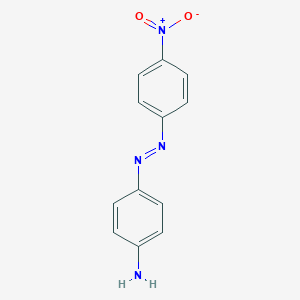
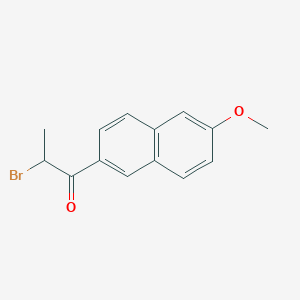

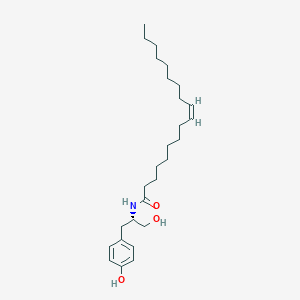
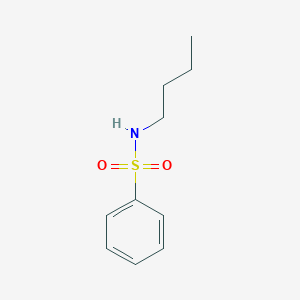
![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)
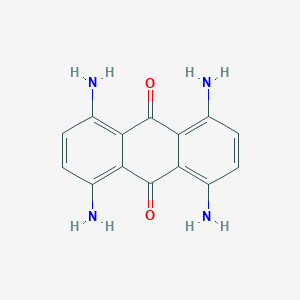
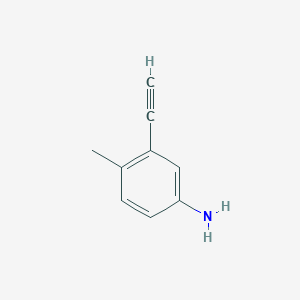
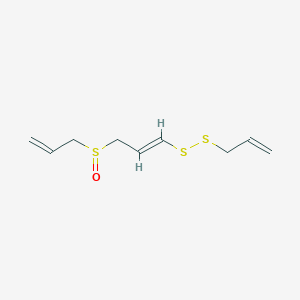
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)
